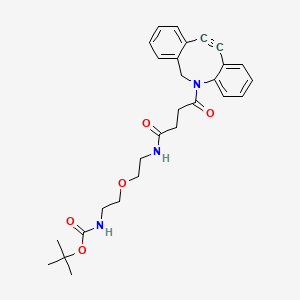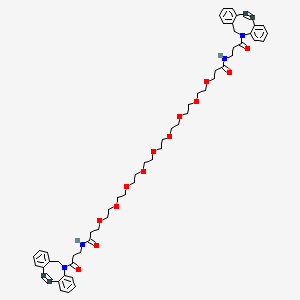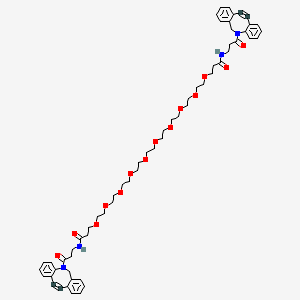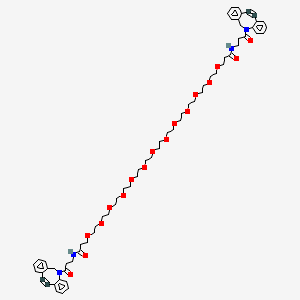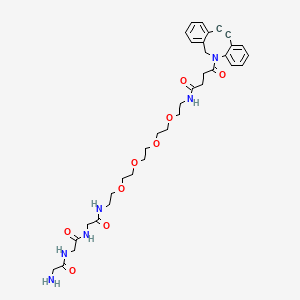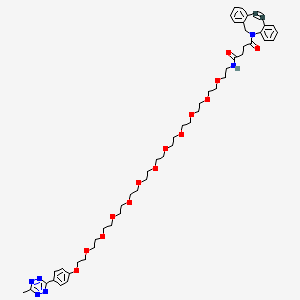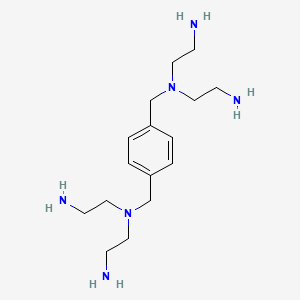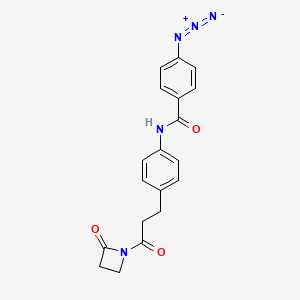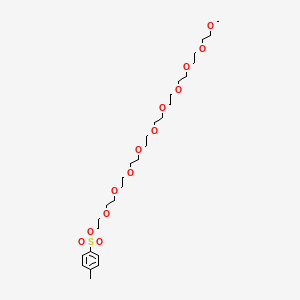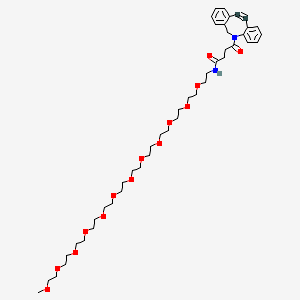
m-PEG12-DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-PEG12-DBCO: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, promoting selective protein degradation through the ubiquitin-proteasome system within cells .
准备方法
Synthetic Routes and Reaction Conditions: m-PEG12-DBCO is synthesized through a series of chemical reactions involving polyethylene glycol and dibenzylcyclooctyne (DBCO). The synthesis typically involves the following steps:
- Activation of polyethylene glycol with a suitable activating agent.
- Coupling of the activated polyethylene glycol with dibenzylcyclooctyne under controlled conditions to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Strict control of reaction parameters such as temperature, pH, and reaction time.
- Purification of the final product through techniques like chromatography to achieve the desired purity .
化学反应分析
Types of Reactions: m-PEG12-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free “click chemistry” reaction that forms a stable triazole without the need for a copper catalyst .
Common Reagents and Conditions:
Reagents: Azide-containing molecules.
Conditions: Ambient temperature, copper-free environment
Major Products: The major product formed from the reaction of this compound with azides is a stable triazole linkage .
科学研究应用
Chemistry: m-PEG12-DBCO is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. Its ability to form stable triazole linkages with azides makes it useful for bioorthogonal chemistry applications .
Medicine: this compound is employed in the development of targeted therapies, particularly in cancer research. By facilitating the degradation of specific proteins, it helps in the design of drugs that can selectively target and eliminate cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the production of advanced drug delivery systems and diagnostic tools. Its versatility and stability make it a valuable component in various industrial applications .
作用机制
m-PEG12-DBCO exerts its effects through the formation of stable triazole linkages with azide-containing molecules. This reaction is facilitated by the strain in the eight-membered ring of DBCO, which allows the reaction to occur without the need for a copper catalyst. The resulting triazole linkage is stable and bioorthogonal, meaning it does not interfere with biological processes .
相似化合物的比较
m-dPEG12-DBCO: Another polyethylene glycol-based linker with similar properties and applications.
Tetra-dPEG11-DBCO: A compound with multiple polyethylene glycol chains, used for similar bioorthogonal chemistry applications.
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: A shorter polyethylene glycol-based linker used in similar reactions.
Uniqueness: m-PEG12-DBCO is unique due to its long polyethylene glycol chain, which provides enhanced solubility and flexibility in various applications. Its ability to form stable triazole linkages without the need for a copper catalyst makes it particularly valuable in biological and medical research .
属性
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N2O14/c1-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-45-43(47)12-13-44(48)46-38-41-8-3-2-6-39(41)10-11-40-7-4-5-9-42(40)46/h2-9H,12-38H2,1H3,(H,45,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSOJWKHYZQWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N2O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


